Carbamic acid, N-[(1R)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]-, phenylmethyl ester
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Overview
Description
Preparation Methods
The synthesis of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine involves several steps. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the morpholine ring . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine can be compared with other similar compounds, such as:
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]piperidine: This compound has a similar structure but with a piperidine ring instead of a morpholine ring.
N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]pyrrolidine: This compound features a pyrrolidine ring, offering different chemical properties and reactivity.
The uniqueness of N-Benzyloxycarbonyl-4-[(3R)-3-amino-1-oxo-4-(hydroxy)butyl]morpholine lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H22N2O5 |
---|---|
Molecular Weight |
322.36 g/mol |
IUPAC Name |
benzyl N-(1-hydroxy-4-morpholin-4-yl-4-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C16H22N2O5/c19-11-14(10-15(20)18-6-8-22-9-7-18)17-16(21)23-12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,17,21) |
InChI Key |
CSTZZPLJUOWYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CC(CO)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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